Cas no 1460-73-7 (Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)-)
![Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)- structure](https://ja.kuujia.com/scimg/cas/1460-73-7x500.png)
Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)- 化学的及び物理的性質
名前と識別子
-
- Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)-
- Agaruspirol
- 2-(6,10-dimethyl-2-spiro[4.5]dec-9-enyl)propan-2-ol
- alpha,alpha,6,10-Tetramethylspiro(4.5)dec-6-ene-2-methanol
- Spiro(4.5)dec-6-ene-2-methanol, alpha,alpha,6,10-tetramethyl-
- (2R,5R,10R)-α,α,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol
- (2R,5R,10R)-α,α,6,10-Tetramethylspiro[4.5]dec-6-ene-2α-methanol
- AKOS040745509
- 2-(6,10-Dimethylspiro[4.5]dec-6-en-2-yl)-2-propanol #
- 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
- ICWHTQRTTHCUHW-NFAWXSAZSA-N
- Agarospirol
- (-)-Agarospirol
- 1460-73-7
- CHEBI:167410
- Hinesol
- (-)-Hinesol
-
- インチ: InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3
- InChIKey: ICWHTQRTTHCUHW-UHFFFAOYSA-N
- SMILES: CC(C1CCC2(C(C)CCC=C2C)C1)(C)O
計算された属性
- 精确分子量: 222.19848
- 同位素质量: 222.198365
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 密度みつど: 0.96
- Boiling Point: 312.2°Cat760mmHg
- フラッシュポイント: 114.6°C
- Refractive Index: 1.505
- PSA: 20.23
Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T23663-50 mg |
Agarospirol |
1460-73-7 | 98% | 50mg |
¥ 31,800 | 2023-07-11 | |
TargetMol Chemicals | T23663-5mg |
Agarospirol |
1460-73-7 | 98% | 5mg |
¥ 15400 | 2023-09-15 | |
TargetMol Chemicals | T23663-100mg |
Agarospirol |
1460-73-7 | 98% | 100mg |
¥ 41500 | 2023-09-15 | |
TargetMol Chemicals | T23663-5 mg |
Agarospirol |
1460-73-7 | 98% | 5mg |
¥ 15,400 | 2023-07-11 | |
TargetMol Chemicals | T23663-100 mg |
Agarospirol |
1460-73-7 | 98% | 100MG |
¥ 41,500 | 2023-07-11 | |
TargetMol Chemicals | T23663-50mg |
Agarospirol |
1460-73-7 | 98% | 50mg |
¥ 31800 | 2023-09-15 |
Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)- 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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5. Caper tea
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Spiro[4.5]dec-6-ene-2-methanol,a,a,6,10-tetramethyl-, (2R,5R,10R)-に関する追加情報
Chemical Profile of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) and CAS No. 1460-73-7
Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R), identified by the Chemical Abstracts Service Number (CAS No.) 1460-73-7, is a structurally unique compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This spirocyclic alcohol belongs to a class of molecules characterized by a rigid framework formed by the fusion of two cyclic structures, which often confers distinct chemical and biological properties. The specific stereochemistry denoted by the configuration (2R,5R,10R) underscores the importance of molecular chirality in determining the compound's reactivity and potential applications.
The molecular structure of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) features a spiro center where a cyclohexane ring is connected to a cyclopentene ring. This core architecture is further functionalized by the presence of four methyl groups at positions a, a', 6, and 10, which enhance the compound's stability and influence its electronic properties. The hydroxyl group at the 2-position introduces polarity and potential sites for further derivatization, making it a versatile building block in synthetic chemistry.
In recent years, spirocyclic compounds have been extensively studied due to their intriguing structural features and biological activities. The rigid scaffold of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) allows for precise tuning of molecular interactions with biological targets. This has led to its exploration in various therapeutic areas, including anti-inflammatory agents and neuroprotective compounds. The stereochemical purity of this molecule is particularly critical, as even minor deviations in configuration can significantly alter its pharmacological profile.
One of the most compelling aspects of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its unique structure to develop novel scaffolds with enhanced binding affinity and selectivity for biological receptors. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in metabolic disorders by mimicking natural substrates with high fidelity.
The synthesis of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to achieve high yields and enantiomeric purity. Advances in asymmetric synthesis have enabled more efficient routes to this compound,allowing for scalable production under mild conditions. These developments have not only facilitated academic research but also opened doors for industrial applications where stereochemically pure intermediates are essential.
Recent studies have highlighted the role of Spiro[4.5]dec-6-ene-2-methanol, a,a,6,10-tetramethyl-, (2R,5R,10R) in developing new materials with unique optical and electronic properties. Its rigid spiro framework can be incorporated into polymers or nanoparticles to enhance material stability and functionality. Such applications are particularly relevant in the field of organic electronics,where precise molecular architecture dictates device performance.
The pharmaceutical industry has also shown interest in Spiro[4。5]dec·6·ene·2·methanol,a·a·6,10·tetramethyl·,(2RS,5RS,10RS) due to its potential as an intermediate in drug discovery programs。The ability to modify specific functional groups while maintaining overall structural integrity makes it an attractive candidate for lead optimization efforts。Several academic groups have reported novel derivatives with improved pharmacokinetic profiles,indicating its versatility as a chemical probe。
In conclusion,Spiro[4。5]dec·6·ene·2·methanol,a·a·6,10·tetramethyl·,(2RS,5RS,10RS) represents a fascinating compound with broad applicability across multiple scientific disciplines。Its unique structural features、stereochemical purity、and synthetic accessibility position it as a valuable tool for both fundamental research and industrial innovation。As our understanding of molecular interactions continues to evolve、this compound is likely to play an increasingly important role in shaping the future of chemical biology and drug development。
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